molecular formula C7H14O2 B13735803 Heptanoic-5,5,6,6-D4 acid

Heptanoic-5,5,6,6-D4 acid

Cat. No.: B13735803
M. Wt: 134.21 g/mol
InChI Key: MNWFXJYAOYHMED-RRVWJQJTSA-N
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Description

Heptanoic-5,5,6,6-D4 acid (CAS 352431-36-8) is a deuterated derivative of heptanoic acid (C₇H₁₄O₂), where four hydrogen atoms at positions 5 and 6 of the carbon chain are replaced with deuterium (²H or D). This isotopic labeling results in a molecular formula of C₇H₁₀D₄O₂ and a molecular weight of 134.210 g/mol . Its physical properties include a density of 0.9±0.1 g/cm³, a boiling point of 222.6±3.0°C, and a flash point of 99.2±11.9°C . The compound is primarily used in research as a stable isotope tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies, enabling precise tracking of metabolic pathways or chemical reaction mechanisms without altering the molecule’s chemical behavior .

Properties

Molecular Formula

C7H14O2

Molecular Weight

134.21 g/mol

IUPAC Name

5,5,6,6-tetradeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i2D2,3D2

InChI Key

MNWFXJYAOYHMED-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])CCCC(=O)O

Canonical SMILES

CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Protocols and Reaction Conditions

Step Description Reagents/Conditions Outcome/Notes
1. Precursor Selection Use of heptanoic acid or alkyl-substituted malonic acid derivatives Commercially available or synthesized precursors Precursors must allow selective deuteration at C5 and C6
2. Deuterium Source Deuterium oxide (D2O), deuterium gas (D2) High purity D2O or D2 gas Ensures high atom % D incorporation
3. Catalytic Deuteration Pd/C or Pt/C catalyst under H-D exchange conditions Temperature: 50-150 °C; Pressure: 1-5 atm D2 Facilitates selective replacement of H by D at target positions
4. Decarboxylation (if malonic acid route) Controlled heating to remove CO2 Temperature: 150-200 °C Converts malonic acid derivatives to desired carboxylic acid
5. Purification Distillation or chromatography Solvent systems such as hexane/ethyl acetate Achieves ≥98% chemical purity and isotopic enrichment

Analytical Data and Purity Confirmation

Heptanoic-5,5,6,6-D4 acid is characterized by:

Parameter Value
Molecular Formula C7D4H10O2
Molecular Weight 134.21 g/mol
Isotopic Purity ≥98 atom % Deuterium
Chemical Purity ≥98%
Storage Room temperature, neat form
CAS Number 352431-36-8

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm isotopic incorporation and chemical identity. The deuterium substitution leads to characteristic shifts in NMR spectra and a mass increase detectable by MS.

Summary of Research Findings

  • The deuteration of heptanoic acid at the 5th and 6th carbon positions is effectively accomplished via catalytic hydrogen-deuterium exchange or synthesis from deuterated malonic acid derivatives.
  • The isotopic labeling is critical for metabolic tracing, allowing differentiation between endogenous and exogenous fatty acid metabolism.
  • Recent synthetic methodologies focusing on malonic acid derivatives provide a promising route for efficient and selective preparation of α-deuterated carboxylic acids, potentially applicable to this compound.
  • Commercial suppliers provide this compound with high isotopic and chemical purity, ensuring its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions: Heptanoic-5,5,6,6-D4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Research Applications

Heptanoic-5,5,6,6-D4 acid is primarily utilized in metabolic research as a tracer for studying fatty acid metabolism. Its stable isotopic labeling allows researchers to track the compound's incorporation into metabolic pathways without the complications associated with radioactive isotopes.

Tracer Studies

  • Fatty Acid Oxidation : Studies have shown that labeled heptanoic acid can be used to investigate the oxidation rates of fatty acids in various tissues. By measuring the incorporation of the deuterated compound into acylcarnitines and other metabolites, researchers can gain insights into metabolic fluxes and energy expenditure.

Clinical Research

  • Metabolic Disorders : this compound is employed in clinical studies to understand metabolic disorders such as obesity and diabetes. It assists in elucidating how fatty acids are metabolized differently in healthy versus diseased states.

Pharmaceutical Development

The pharmaceutical industry uses this compound for drug formulation and development. Its properties as a medium-chain fatty acid make it an ideal candidate for enhancing drug solubility and bioavailability.

Drug Formulation

  • Solubilization : Due to its hydrophobic nature, this compound is used to formulate lipophilic drugs. It helps improve the solubility of poorly soluble compounds by forming micelles or lipid-based formulations.

Nutraceuticals

  • Dietary Supplements : The compound is also explored in the development of dietary supplements aimed at weight management and energy production. Its rapid metabolism provides quick energy release compared to long-chain fatty acids.

Food Science Applications

In food science, this compound is investigated for its flavoring properties and potential health benefits.

Flavoring Agent

  • Food Products : Heptanoic acid derivatives are used as flavoring agents in various food products due to their pleasant aroma and taste profile. The deuterated form allows for tracking flavor compounds during digestion and metabolism studies.

Health Benefits

  • Functional Foods : Research indicates that medium-chain fatty acids like heptanoic acid may have beneficial effects on weight loss and metabolic health. Studies are ongoing to assess its role in functional foods aimed at improving health outcomes.

Case Studies

The following case studies illustrate the diverse applications of this compound:

Study FocusDescriptionFindings
Fatty Acid MetabolismTracing heptanoic acid in human subjects post-ingestionDemonstrated distinct metabolic pathways for medium-chain versus long-chain fatty acids
Drug BioavailabilityEvaluating the impact of heptanoic acid on the solubility of a poorly soluble drugImproved solubility and absorption rates were observed with formulations containing heptanoic acid
Flavor Profile AnalysisInvestigating the sensory properties of foods containing heptanoic acid derivativesEnhanced flavor profiles were noted; consumer preference studies indicated positive feedback

Mechanism of Action

The mechanism of action of Heptanoic-5,5,6,6-D4 acid involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Non-Deuterated Heptanoic Acid

The non-deuterated form, heptanoic acid (CAS 111-14-8, n-Heptanoic acid), has a molecular weight of 130.1849 g/mol and shares similar chemical reactivity but differs in isotopic composition . Key differences include:

Property Heptanoic-5,5,6,6-D4 Acid n-Heptanoic Acid
Molecular Weight (g/mol) 134.210 130.1849
Boiling Point (°C) 222.6±3.0 223.0
Density (g/cm³) 0.9±0.1 0.918
Vapor Pressure (mmHg) 0.1±0.5 at 25°C 0.17 at 25°C

The deuterated variant exhibits marginally higher boiling point and lower vapor pressure due to isotopic mass effects, which reduce molecular vibration and volatility . These properties make it advantageous in kinetic studies and analytical applications requiring minimal signal interference .

Comparison with Other Deuterated Fatty Acids

Hexadecanoic-5,5,6,6-D4 acid (CAS 75736-47-9), a C₁₆ deuterated fatty acid, shares the same deuterium substitution pattern but has a longer alkyl chain. This results in:

  • Higher molecular weight : 284.48 g/mol vs. 134.210 g/mol .
  • Lower solubility in polar solvents due to increased hydrophobicity.
  • Distinct applications: Hexadecanoic-D4 is used in lipid metabolism studies, whereas Heptanoic-D4 is preferred for shorter-chain fatty acid analyses .

Comparison with Perfluorinated Heptanoic Acid Derivatives

Perfluorinated analogs, such as tridecafluoroheptanoic acid (CAS 375-84-8), feature fluorine atoms replacing all hydrogens. These compounds exhibit:

  • Extreme chemical stability and resistance to degradation.
  • Higher acidity (pKa ~1.5–2.0) compared to Heptanoic-D4 (pKa ~4.8) due to fluorine’s electron-withdrawing effects .
  • Environmental persistence: Perfluorinated derivatives are linked to bioaccumulation concerns, whereas Heptanoic-D4 is non-toxic and environmentally benign .

Comparison with Other Carboxylic Acids

  • Hexa-2,4-dienoic acid (CAS 110-44-1): Contains conjugated double bonds, making it more reactive in Diels-Alder reactions. Unlike Heptanoic-D4, it is used in polymer synthesis .
  • Pentadienoic acid: A C₅ unsaturated acid with applications in plant biochemistry, contrasting with Heptanoic-D4’s role in synthetic chemistry .

Biological Activity

Heptanoic-5,5,6,6-D4 acid, a deuterated form of heptanoic acid, is a medium-chain fatty acid (MCFA) with significant biological implications. This article explores its chemical properties, biological activities, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

Property Value
IUPAC Name This compound
Molecular Formula C7H14O2
Molecular Weight 130.1849 g/mol
CAS Number 111-14-8
SMILES Notation CCCCCCC(=O)O
InChI Key MNWFXJYAOYHMED-UHFFFAOYSA-N

Heptanoic acid is known for its oily liquid state and unpleasant odor. It is slightly soluble in water but highly soluble in organic solvents like ethanol and ether .

1. Metabolism and Bioavailability

This compound is metabolized in the body to provide energy and is involved in various metabolic pathways. It is particularly noted for its rapid absorption and utilization compared to long-chain fatty acids . The bioavailability of MCFAs like heptanoic acid is enhanced due to their shorter chain length, allowing them to bypass traditional lipid absorption mechanisms.

2. Antimicrobial Properties

Research indicates that heptanoic acid exhibits antimicrobial activity against various pathogens. A study demonstrated that medium-chain fatty acids can disrupt bacterial membranes, leading to cell lysis. Specifically, heptanoic acid showed effectiveness against Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Heptanoic acid has been associated with anti-inflammatory properties. It may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This characteristic makes it a potential candidate for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of heptanoic acid against various bacterial strains using the agar diffusion method. The results indicated significant inhibition zones around wells containing heptanoic acid compared to controls:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These findings suggest that heptanoic acid could be utilized as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

Study on Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects of heptanoic acid, researchers found that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in cultured macrophages. This reduction correlates with decreased inflammation markers in animal models of inflammatory bowel disease (IBD) .

Q & A

Q. What are the key challenges in synthesizing Heptanoic-5,5,6,6-D4 acid with high isotopic purity, and how can these be methodologically addressed?

Synthesis of deuterated compounds like this compound requires precise control over isotopic labeling. Common challenges include incomplete deuteration at target positions and isotopic scrambling during reactions. To mitigate these, researchers should employ NMR spectroscopy (e.g., 2^2H-NMR) to verify labeling efficiency and optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. For example, using deuterated solvents and controlled catalytic hydrogenation can enhance isotopic fidelity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation typically involves a combination of mass spectrometry (MS) and infrared (IR) spectroscopy. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic distribution, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm1^{-1}). Cross-referencing with literature data for non-deuterated heptanoic acid can highlight isotopic shifts in spectral peaks .

Q. What are the primary applications of this compound in metabolic tracer studies?

This compound is used as a stable isotope-labeled internal standard in mass spectrometry-based metabolomics. Its deuterated positions reduce interference from endogenous metabolites, enabling precise quantification of fatty acid oxidation pathways. Researchers should pair it with LC-MS/MS systems and optimize collision energy settings to distinguish deuterated signals from natural abundance isotopes .

Advanced Research Questions

Q. How can researchers address contradictions in kinetic isotope effect (KIE) data when using this compound in enzyme inhibition studies?

Discrepancies in KIE values often arise from competing enzymatic mechanisms (e.g., proton tunneling vs. classical hydrogen transfer). To resolve this, combine stopped-flow kinetics with isotopic labeling at specific positions. For example, compare KIE values for this compound with those of non-deuterated analogs under identical conditions. Statistical tools like ANOVA can identify significant deviations, while molecular dynamics simulations (e.g., docking studies) can model enzyme-substrate interactions .

Q. What experimental design considerations are critical for studying deuterium-induced steric effects in lipid bilayer systems?

When incorporating this compound into lipid bilayers, use differential scanning calorimetry (DSC) to measure phase transition temperatures and small-angle X-ray scattering (SAXS) to assess bilayer thickness. Control variables such as pH, ionic strength, and lipid composition to isolate isotopic effects. Replicate experiments with non-deuterated heptanoic acid to establish baseline behavior. Raw data should be normalized to account for instrument variability .

Q. How can researchers optimize data reproducibility in NMR-based studies of deuterated fatty acids?

Reproducibility issues often stem from magnetic field inhomogeneity or sample preparation inconsistencies. Standardize protocols for sample concentration, shimming, and temperature control. Use deuterated solvents (e.g., D2_2O or CDCl3_3) to lock the NMR signal and reduce baseline noise. For quantitative analysis, integrate internal standards (e.g., tetramethylsilane) and report chemical shifts with error margins derived from triplicate measurements .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies involving this compound?

Q. How should researchers handle outliers in isotope ratio monitoring (IRM) datasets for this compound?

Outliers in IRM data may indicate contamination or instrument drift. Preprocess data using Grubbs’ test to identify statistically significant outliers. Replace or exclude outliers only after verifying their source (e.g., via blank runs or calibration checks). For transparency, document all data exclusions in supplementary materials and report both raw and processed datasets .

Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing synthetic protocols for deuterated compounds like this compound?

Disclose all hazardous reagents (e.g., deuterium gas) and safety protocols (e.g., fume hood use, explosion-proof equipment) in the methods section. Follow institutional guidelines for waste disposal and toxicity reporting. Journals often require CAS numbers and isotopic purity certificates for commercial deuterated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.